ストリキニーネ硫酸塩

説明

Synthesis Analysis

Strychnine sulfate's synthesis has evolved with numerous strategies developed to assemble its complex molecular structure. Pioneering works include:

- Palladium-Catalyzed Coupling: Kaburagi, Tokuyama, and Fukuyama (2004) described a total synthesis of (-)-strychnine, highlighting palladium-catalyzed coupling and transannular cyclization as key steps (Kaburagi, Tokuyama, & Fukuyama, 2004).

- Intramolecular [4 + 2]-Cycloaddition: Zhang, Boonsombat, and Padwa (2007) developed a strategy based on an intramolecular [4 + 2]-cycloaddition/rearrangement cascade, assembling the critical D-ring via palladium-catalyzed enolate-driven cross-coupling (Zhang, Boonsombat, & Padwa, 2007).

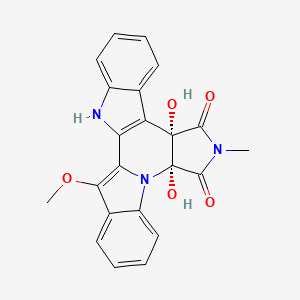

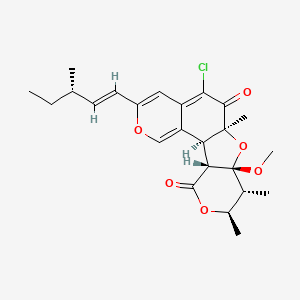

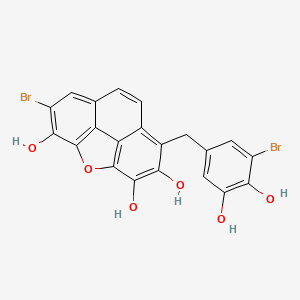

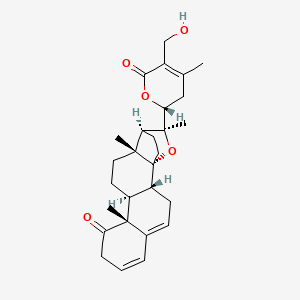

Molecular Structure Analysis

The molecular structure of strychnine sulfate has been extensively studied, revealing the importance of hydrate formation in its crystal structure. Braun et al. (2020) identified eight hydrate forms of strychnine sulfate, including five novel hydrates, through crystallization experiments. Their research provided insight into the stability and dehydration pathways of these hydrates (Braun, Gelbrich, Kahlenberg, & Griesser, 2020).

科学的研究の応用

構造解明と分光法

ストリキニーネ硫酸塩は、現代の分光技術の発展に重要な役割を果たしてきました。 その複雑な構造は、何十年にもわたって科学者を悩ませ、構造解析手法の大きな進歩につながりました . 現代の計算量子化学ワークフローでは、密度汎関数理論を使用して^1Hおよび^13C化学シフトを計算することにより、提案された構造の検証が可能になりました .

薬理学的調査

歴史的に、ストリキニーネ硫酸塩の主要な薬理学的効果は、中枢神経系、心臓血管系、および消化器系で観察されました . その強力な活性により、神経毒性のメカニズムと中毒に対する解毒剤の開発の可能性を理解するための研究対象となっています .

臨床医学

臨床医学では、ストリキニーネ硫酸塩は、弛緩性麻痺、耳鼻咽喉科疾患、糖尿病、神経衰弱、急性脊髄炎、末梢神経炎、および再生不良性貧血などの治療に使用されてきました . しかし、その高い毒性のために、現在はその使用は制限されており、慎重に管理されています .

毒性学

ストリキニーネ硫酸塩の毒性動態の研究は、臨床的安全性の観点から重要です。 この分野の研究は、中毒メカニズムの理解に焦点を当てており、救急医学およびストリキニーネ中毒に対するより効果的な治療法の開発に役立ちます .

伝統医学

ストリキニーネ硫酸塩は、伝統医学、特に伝統中国医学(TCM)の文脈で言及されてきました。 腸チフスから潰瘍まで、さまざまな病気の治療に使用されてきましたが、現代の医療慣行では、安全性に関する懸念から、これらの用途はほとんど使用されなくなりました .

化学研究

化学研究では、ストリキニーネ硫酸塩は、アルカロイドの特性を研究するための基準化合物として役立ちます。 その複雑な分子構造は、合成方法と反応機構をテストするためのベンチマークを提供します .

作用機序

Target of Action

Strychnine sulfate primarily targets the glycine and acetylcholine receptors . These receptors play a crucial role in controlling nerve signals to the muscles .

Mode of Action

Strychnine acts as an antagonist of the glycine and acetylcholine receptors . It competes with the inhibitory neurotransmitter glycine, resulting in an excitatory state . This interaction primarily affects the motor nerve fibers in the spinal cord, which control muscle contraction .

Biochemical Pathways

The biochemical pathway of strychnine involves a series of enzymatic transformations. The Strychnos nux-vomica plant uses a suite of enzymes to convert geissoschizine into strychnine . The conversion of prestrychnine to strychnine occurs spontaneously, catalyzed by acidic conditions within the plant rather than with the help of enzymes .

Pharmacokinetics

Strychnine is rapidly absorbed from the gastrointestinal tract, nasal passages, or from injection sites and exerts its effects on the central nervous system . It is rapidly metabolized by the liver microsomal enzyme system requiring NADPH and O2 .

Result of Action

The action of strychnine results in muscular convulsions and can eventually lead to death through asphyxia . It causes increased reflex excitability in the spinal cord, resulting in a loss of the normal inhibition of the spread of motor cell stimulation, so that all muscles contract simultaneously .

Action Environment

The action of strychnine can be influenced by environmental factors such as the method of administration and the presence of other substances. For example, strychnine can be taken by mouth, inhaled, or mixed in a solution and given intravenously . It can also be found mixed with “street” drugs such as LSD, heroin, and cocaine . The extent of poisoning caused by strychnine depends on the amount and route of strychnine exposure and the person’s condition of health at the time of the exposure .

Safety and Hazards

Strychnine sulfate is extremely toxic . It can affect you when breathed in . Exposure to Strychnine Sulfate can cause muscle cramps, stiffness or twitching, vision disturbances, and feeling restless or anxious . Overexposure can cause severe convulsions (“fits”), rapidly leading to death . This can occur without warning . Strychnine Sulfate may damage the kidneys .

特性

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H22N2O2.H2O4S/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t2*13-,16-,17-,19-,20-,21+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOCRIHPADOQAS-ZNUXJMJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46N4O8S | |

| Record name | STRYCHNINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021721 | |

| Record name | Strychnine hemisulphate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998), ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE. | |

| Record name | STRYCHNINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STRYCHNINE SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 2.9 | |

| Record name | STRYCHNINE SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

60-41-3 | |

| Record name | STRYCHNINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Strychnine sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine hemisulphate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA486DV76S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STRYCHNINE SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0327 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

392 °F with decomposition (EPA, 1998) | |

| Record name | STRYCHNINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

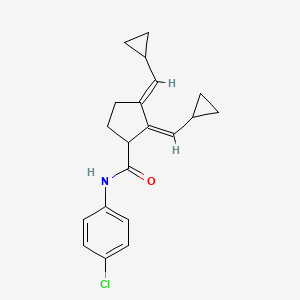

![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)

![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)

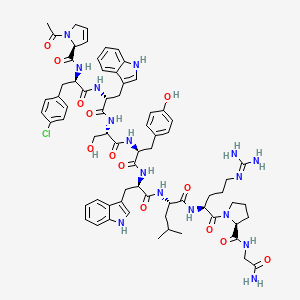

![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)

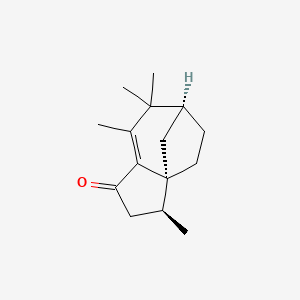

![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)